1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine
Overview
Description
1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine is a glycerophospholipid compound characterized by the presence of palmitoyl and acetyl groups at the sn-1 and sn-2 positions, respectively. This compound is a derivative of phosphatidylcholine and is known for its role as a platelet-activating factor receptor agonist . It is involved in various biological processes, including inflammation and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine can be synthesized through a series of chemical reactions involving the esterification of glycerol with palmitic acid and acetic acid. The process typically involves the following steps:
Esterification: Glycerol is esterified with palmitic acid in the presence of a catalyst such as sulfuric acid to form 1-palmitoyl-sn-glycerol.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Substitution: The acetyl group can be substituted with other acyl groups through transesterification reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of metal catalysts.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Oxidized phospholipids.
Hydrolysis: Glycerol, palmitic acid, and acetic acid.
Substitution: Various acylated derivatives.
Scientific Research Applications
1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and its effects on membrane properties.
Biology: Investigated for its role in cellular signaling, particularly in inflammation and immune responses.
Medicine: Explored as a potential therapeutic target for inflammatory diseases and atherosclerosis.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems for drug delivery.
Mechanism of Action
1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine exerts its effects primarily through its interaction with platelet-activating factor receptors (PAFR). Upon binding to PAFR, it activates G-protein coupled signaling pathways, leading to a cascade of intracellular events that mediate inflammation, immune responses, and other physiological processes . The compound can also modulate the activity of enzymes such as phospholipases and acetyltransferases, further influencing cellular functions .
Comparison with Similar Compounds
1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine can be compared with other similar compounds such as:
1-Palmitoyl-sn-glycero-3-phosphocholine: Lacks the acetyl group at the sn-2 position, resulting in different biological activities.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Contains an oleoyl group instead of an acetyl group, affecting its role in membrane fluidity and signaling.
1-Palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine: An oxidized derivative involved in inflammatory responses.
Uniqueness: this compound is unique due to its specific acetylation at the sn-2 position, which confers distinct biological activities, particularly its role as a platelet-activating factor receptor agonist .
Properties
IUPAC Name |
[(2R)-2-acetyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)32-22-25(35-24(2)28)23-34-36(30,31)33-21-20-27(3,4)5/h25H,6-23H2,1-5H3/t25-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAXRSJGGFVTFM-RUZDIDTESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701105288 | |
Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701105288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79512-78-0 | |
Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79512-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701105288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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